molecular formula C20H15N5O3S B4263643 N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide

Cat. No. B4263643
M. Wt: 405.4 g/mol
InChI Key: FPPAKCNSSHUTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide, also known as QNZ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QNZ is a selective inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In

Mechanism of Action

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide exerts its effects by selectively inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide also induces apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
Biochemical and Physiological Effects:
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is also highly selective for NF-κB, which makes it a useful tool for studying the role of NF-κB in various diseases. However, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in in vivo experiments. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide can also have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. One potential direction is to explore the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in combination with other therapies for cancer treatment. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, further studies are needed to understand the long-term effects and safety of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in humans.
Conclusion:
In conclusion, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide selectively inhibits the NF-κB pathway, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has advantages and limitations for lab experiments, and there are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. Overall, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a promising tool for studying the role of NF-κB in disease and has potential as a therapeutic agent in the future.

Scientific Research Applications

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-20(14-9-11-21-12-10-14)23-15-5-7-16(8-6-15)29(27,28)25-19-13-22-17-3-1-2-4-18(17)24-19/h1-13H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPAKCNSSHUTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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